molecular formula C10H7N3O4S B5304779 5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione

5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione

Cat. No. B5304779
M. Wt: 265.25 g/mol
InChI Key: DMNNYALXRUIKLT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by interfering with DNA synthesis and repair.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and xanthine oxidase. It may also modulate the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione in lab experiments is its potent antitumor activity. This makes it a promising candidate for further research in the field of cancer therapeutics. However, its mechanism of action is not fully understood, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on 5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets for its antitumor activity. Finally, research on the pharmacokinetics and toxicity of this compound is needed to determine its potential use in clinical settings.

Synthesis Methods

The synthesis of 5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione involves the reaction of 2-amino-4,6-dinitrophenol with 3-thiophenecarboxaldehyde in the presence of acetic acid and ethanol. This reaction leads to the formation of the intermediate compound, which is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, it has been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

5-nitro-6-[(E)-2-thiophen-3-ylethenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-9-8(13(16)17)7(11-10(15)12-9)2-1-6-3-4-18-5-6/h1-5H,(H2,11,12,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNNYALXRUIKLT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-6-[(E)-2-(thiophen-3-yl)ethenyl]pyrimidine-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.